molecular formula C₁₆H₂₆ClNO B1146617 (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride CAS No. 922734-43-8

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Cat. No.: B1146617
CAS No.: 922734-43-8
M. Wt: 283.84
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Description

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is a chemical compound known for its applications in various scientific fields. It is a morpholine derivative with a specific stereochemistry, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves multiple stages. One common method includes the reaction of (2R,6S)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine with iron (III) chloride in dichloromethane. This is followed by the addition of 2-methyl-2-butylchloride at low temperatures, typically between -52°C and -20°C. The reaction mixture is then treated with sodium hydroxide and water to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and toluene, along with extraction and distillation techniques, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles like alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
  • Amorolfine Hydrochloride
  • Fenpropimorph

Uniqueness

Compared to similar compounds, (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride has a unique stereochemistry that can result in different biological activities and chemical reactivity. This makes it particularly valuable for research and industrial applications where stereochemistry plays a crucial role .

Biological Activity

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine hydrochloride, with the CAS number 922734-43-8, is a morpholine derivative notable for its potential biological activities. This compound has garnered attention in pharmacological research for its antifungal properties and possible applications in treating various conditions. This article explores its biological activity based on recent studies and findings.

  • Molecular Formula : C16H26ClNO
  • Molecular Weight : 283.84 g/mol
  • Purity : >95% (HPLC)
  • SMILES Notation : Cl.CC(CN1CC@@HOC@@HC1)Cc2ccccc2

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal activity. Specifically, research has shown that derivatives of morpholine compounds can inhibit the growth of various fungal species, including Candida albicans and Candida parapsilosis.

Case Study: Antifungal Efficacy

A comparative study evaluated the antifungal efficacy of several morpholine derivatives against Candida species. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For instance:

CompoundMIC (μg/mL) against C. parapsilosis
Morpholine Derivative A1.23
Ketoconazole1.20

This suggests that this compound may possess similar or superior antifungal properties.

The mechanism by which this compound exerts its antifungal effects likely involves the inhibition of key enzymes involved in fungal cell membrane synthesis. Morpholine derivatives have been shown to interact with the 14α-demethylase enzyme, crucial for ergosterol biosynthesis in fungi. This interaction disrupts membrane integrity and function, leading to cell death.

Cytotoxicity Analysis

While assessing the therapeutic potential of this compound, it is essential to evaluate its cytotoxic effects on human cells. A study reported IC50 values for various derivatives against NIH/3T3 mouse fibroblast cells:

CompoundIC50 (μM)
Morpholine Derivative A148.26
Morpholine Derivative B187.66
Doxorubicin (Control)>1000

These findings indicate that while the compound exhibits antifungal activity, it demonstrates relatively low cytotoxicity towards normal mammalian cells at effective concentrations.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is influenced by their structural features. Variations in substituents on the phenyl ring have been shown to significantly affect their potency and selectivity against fungal targets. For example:

  • Electronegative Substituents : The presence of electronegative atoms such as fluorine or chlorine enhances antifungal activity.
  • Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioactivity.

Properties

CAS No.

922734-43-8

Molecular Formula

C₁₆H₂₆ClNO

Molecular Weight

283.84

Synonyms

(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride

Origin of Product

United States

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